molecular formula C10H10BrClN2O2 B1418390 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride CAS No. 957062-60-1

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Katalognummer: B1418390
CAS-Nummer: 957062-60-1
Molekulargewicht: 305.55 g/mol
InChI-Schlüssel: WOGBIPVVEXPIQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride (CAS 957062-60-1) is a halogenated imidazo[1,2-a]pyridine derivative with significant relevance in medicinal chemistry. Imidazo[1,2-a]pyridine scaffolds are widely recognized for their biological activity, particularly as intermediates in synthesizing cyclin-dependent kinase (CDK) inhibitors, antiviral agents, and anticonvulsants . This compound is often utilized in drug discovery programs due to its balanced reactivity and suitability for further functionalization via cross-coupling reactions .

Eigenschaften

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2.ClH/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGBIPVVEXPIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656932
Record name Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-60-1
Record name Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with α-bromoesters, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives, including ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride, have been identified as promising candidates in the development of antimicrobial agents. Research has shown that compounds within this class exhibit significant activity against various bacterial strains, including Mycobacterium species, which are responsible for tuberculosis (TB) .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameActivityTarget BacteriaReference
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylatePotentMycobacterium tuberculosis
ZolimidineAnxiolyticVarious
AlpidemHypnoticVarious

Antitubercular Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. These compounds have demonstrated low minimum inhibitory concentrations (MICs), indicating their potential as effective anti-TB agents . For instance, one study reported MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Synthetic Routes

The synthesis of this compound typically involves the reaction of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine under specific conditions to yield the desired product. The process can be optimized for yield and purity through careful control of reaction parameters such as temperature and solvent choice .

Table 2: Synthesis Parameters for this compound

ParameterValue
SolventEthanol
TemperatureReflux
Reaction TimeVaries (typically hours)
YieldApproximately 65%

Development of Anti-TB Agents

A notable case study involved the high-throughput screening of imidazo[1,2-a]pyridine derivatives for anti-TB activity. Researchers identified several hit compounds with potent activity against Mtb and M. bovis BCG. This study emphasized structure-activity relationships (SAR) that guided the design of more effective analogues .

Exploration of Pharmacological Properties

Another important study focused on the pharmacological profiling of various imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated broad-spectrum antibacterial properties alongside anti-inflammatory effects, making these compounds suitable candidates for further development in therapeutic applications .

Wirkmechanismus

The mechanism of action of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors involved in disease progression .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The structural analogs of Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride differ in substituent positions, ester groups, and counterions, leading to variations in physicochemical properties and biological activity. Key comparisons are summarized below:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Purity (%) Key Features
This compound 957062-60-1 C₁₀H₁₀BrClN₂O₂ Br (8), COOEt (6), HCl 303.54 98 High purity; hydrochloride salt enhances solubility
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate 908581-18-0 C₉H₇BrN₂O₂ Br (6), COOMe (8) 255.07 Methyl ester reduces steric bulk; lower molecular weight
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate C₁₀H₉ClN₂O₂ Cl (8), COOEt (6) 224.65 Chlorine substituent alters electronic properties; no hydrochloride salt
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride 1332581-63-1 C₉H₈BrClN₂O₂ Br (6), COOMe (8), HCl 291.53 Combines methyl ester with hydrochloride salt; moderate solubility
8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride 957120-39-7 C₇H₅BrClN₂·HCl Br (8), Cl (6), HCl 281.39 Dual halogenation enhances electrophilicity; potential for kinase inhibition

Key Observations :

  • Substituent Position : Bromine at position 8 (target compound) vs. position 6 (methyl 6-bromo analog) affects steric and electronic profiles, influencing binding to biological targets like CDK2 .
  • Ester Group : Ethyl esters (e.g., 957062-60-1) generally improve metabolic stability compared to methyl esters (e.g., 908581-18-0) .
  • Counterion : Hydrochloride salts (e.g., 957062-60-1 vs. 957120-39-7) enhance aqueous solubility, critical for in vitro assays .

Physicochemical Properties

This compound has a molecular weight of 303.54 g/mol, with a purity of 98% (MFCD09801004) . Its methyl ester analog (CAS 2060024-86-2) has a lower molecular weight (291.53 g/mol) due to the smaller ester group . The chloro analog (CAS 957120-39-7) exhibits reduced molecular weight (281.39 g/mol) but increased electrophilicity from dual halogenation .

Biologische Aktivität

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an imidazo[1,2-a]pyridine core with a bromine atom at the 8th position and an ethyl ester group at the 6th position. Its molecular formula is C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2} with a molecular weight of approximately 255.09 g/mol. The presence of the bromine atom and the ethyl ester significantly influences its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₀H₉BrN₂O₂
Molecular Weight255.09 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3

Antimicrobial Properties

Research has demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit considerable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. A study reported that derivatives of imidazo[1,2-a]pyridine showed significant activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Imidazo[1,2-a]pyridine derivatives have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Studies have shown that ethyl 8-bromoimidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MDR-TB (MIC: 0.03 - 5.0 μM)
AnticancerInhibits CDKs; induces apoptosis
Anti-inflammatoryExhibits anti-inflammatory properties

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells through various signaling cascades.

Study on Anticancer Effects

In a recent study, ethyl 8-bromoimidazo[1,2-a]pyridine derivatives were tested against various cancer cell lines including HeLa and HepG2. The results indicated a significant reduction in cell viability with IC50 values ranging from 5 to 15 μM depending on the specific derivative used. The study concluded that modifications to the imidazopyridine core could enhance anticancer activity .

Research on Antimicrobial Efficacy

A high-throughput screening approach was employed to evaluate the antimicrobial activity of several imidazo[1,2-a]pyridine derivatives against Mtb strains. Compounds similar to ethyl 8-bromoimidazo[1,2-a]pyridine demonstrated promising results with MIC values indicating effective bacterial growth inhibition .

Q & A

Q. What are the established synthetic routes for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride?

The compound can be synthesized via a cyclocondensation reaction between ethyl bromopyruvate and a brominated diaminopyridine derivative. For example, a related 6-bromoimidazo[1,2-a]pyridine derivative was synthesized by refluxing 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol in the presence of NaHCO₃, yielding 65% product after purification . Adjusting stoichiometry and reaction time may optimize yield.

Q. How is the structural identity of this compound confirmed?

Structural characterization typically involves a combination of NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For instance, in a structurally similar imidazo[1,2-a]pyridine derivative, HRMS confirmed the molecular ion peak (observed: 550.0816 vs. calculated: 550.0978), validating the structure . Single-crystal X-ray diffraction using programs like SHELXL can resolve ambiguities in stereochemistry .

Q. What purification methods are effective for this compound?

Recrystallization from ethanol or dichloromethane/hexane mixtures is commonly employed. For derivatives with low solubility, column chromatography using silica gel and a gradient of ethyl acetate/hexane (e.g., 1:4 to 1:2) resolves impurities. Purity ≥98% is achievable, as demonstrated for analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Kinetic studies suggest that controlling the reaction temperature and reagent addition rate reduces side reactions. For example, slow addition of ethyl bromopyruvate to the diaminopyridine precursor at 60–70°C minimizes dimerization. Monitoring via TLC (using CH₂Cl₂:MeOH 9:1) ensures reaction progress .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Imidazo[1,2-a]pyridine derivatives often form twinned crystals due to planar stacking. To improve crystal quality, use mixed solvents (e.g., DMSO:EtOH 1:3) and slow evaporation. SHELXD or SHELXE can resolve twinning issues in diffraction data . For stubborn cases, seeding with microcrystals from a supersaturated solution may help.

Q. How do electronic effects of the bromo and ester groups influence reactivity?

The electron-withdrawing bromo group at position 8 deactivates the ring, directing electrophilic substitutions to position 3. The ethyl ester at position 6 enhances solubility for cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) on frontier molecular orbitals can predict reactivity patterns .

Q. What strategies resolve discrepancies between calculated and observed HRMS data?

Minor deviations (<0.02 Da) may arise from isotopic contributions (e.g., bromine’s ⁷⁹Br/⁸¹Br split). Re-analyze the sample using ESI+ or MALDI-TOF with internal calibration (e.g., sodium trifluoroacetate clusters). If persistent, verify synthetic steps for unintended substitutions .

Q. How is this compound utilized in medicinal chemistry research?

Imidazo[1,2-a]pyridine scaffolds are explored as kinase inhibitors or antimicrobial agents. For example, derivatives with similar substitution patterns showed anticonvulsant activity in rodent models via GABA receptor modulation . In vitro assays (e.g., MIC testing against S. aureus) and molecular docking (using AutoDock Vina) can screen bioactivity .

Methodological Notes

  • Spectral Reference Tables

    TechniqueKey Data for ValidationReference
    ¹H NMR (DMSO-d₆)δ 8.5 (s, 1H, H-2), δ 4.3 (q, 2H, -OCH₂CH₃)
    HRMS (ESI+)[M+H]⁺ observed: 321.07 (C₁₄H₁₀BrClN₂ requires 321.05)
  • Crystallization Parameters

    Solvent SystemTemperatureYieldCrystal Quality
    EtOHRT65%Prismatic
    DMSO:EtOH (1:3)4°C70%Single crystal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.